molecular formula C23H21ClN4O5S B11360530 N-(3-chlorophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3-chlorophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11360530
M. Wt: 501.0 g/mol
InChI Key: PKZSACCZJGMAKT-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the furan and chlorophenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with various substituents. Examples include:

  • N-(3-CHLOROPHENYL)-5-{[(THIOPHEN-2-YL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • N-(3-CHLOROPHENYL)-5-{[(PYRIDIN-2-YL)METHYL][(5-METHYLPYRIDIN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic structures, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H21ClN4O5S

Molecular Weight

501.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H21ClN4O5S/c1-15-8-9-19(33-15)14-28(13-18-7-4-10-32-18)20-12-25-23(34(2,30)31)27-21(20)22(29)26-17-6-3-5-16(24)11-17/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

PKZSACCZJGMAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC(=CC=C4)Cl)S(=O)(=O)C

Origin of Product

United States

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